2,4,6-Tris(trifluoromethyl)aniline
Overview
Description
2,4,6-Tris(trifluoromethyl)aniline is an organic compound with the molecular formula C₉H₄F₉N. It is characterized by the presence of three trifluoromethyl groups attached to the benzene ring at positions 2, 4, and 6, along with an amino group at position 1. This compound is known for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Scientific Research Applications
2,4,6-Tris(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the synthesis of drugs with enhanced bioavailability and metabolic stability.
Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
Target of Action
2,4,6-Tris(trifluoromethyl)aniline is a fluorinated substituent that has become a valuable tool in medical chemistry . .
Mode of Action
It is known to be used in the preparation of azo dyes containing fluorine .
Biochemical Pathways
The compound is known to be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound has a molecular weight of 29712 , a density of 1.545g/cm3 , and a boiling point of 149.8ºC at 760 mmHg . These properties may influence its pharmacokinetic behavior.
Result of Action
It is known to be used in the preparation of azo dyes containing fluorine , suggesting it may have applications in dye synthesis and related fields.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store the compound in a cool, dry place, in a tightly closed container, and under an inert atmosphere . It is also noted to be air sensitive .
Safety and Hazards
2,4,6-Tris(trifluoromethyl)aniline is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact, flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid . Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid . If swallowed, wash mouth out with water and get medical aid . If inhaled, remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by copper-catalyzed amination . This two-step process is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of 2,4,6-Tris(trifluoromethyl)aniline often employs similar synthetic routes but on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process typically involves the use of readily available starting materials and reagents, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Chloroform, methanol, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
Uniqueness
2,4,6-Tris(trifluoromethyl)aniline is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high fluorine content and specific chemical properties .
Properties
IUPAC Name |
2,4,6-tris(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDUETMNCXXNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380758 | |
Record name | 2,4,6-tris(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25753-22-4 | |
Record name | 2,4,6-tris(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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